![molecular formula C16H20N4O3S B215425 4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of thiadiazole and benzamide, and its unique chemical structure makes it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have suggested that this compound may inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. This compound has also been shown to have antimicrobial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its unique chemical structure, which allows for potential applications in various research fields. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. These include:
1. Further studies on its potential anti-inflammatory and anticancer properties, including its mechanism of action and efficacy in animal models.
2. Studies on its potential antimicrobial properties and its effectiveness against different bacterial strains.
3. Investigation of its potential toxicity and side effects in animal models.
4. Development of new derivatives and analogs of 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide with improved properties and efficacy.
In conclusion, 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a promising chemical compound with potential applications in various research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps. The first step involves the reaction of 2-amino-5-(ethoxymethyl)-1,3,4-thiadiazole with butyryl chloride in the presence of a base to form 2-(butyrylamino)-5-(ethoxymethyl)-1,3,4-thiadiazole. The second step involves the reaction of 2-(butyrylamino)-5-(ethoxymethyl)-1,3,4-thiadiazole with benzoyl chloride in the presence of a base to form the final product, 4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(Butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Eigenschaften
Produktname |
4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
---|---|
Molekularformel |
C16H20N4O3S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H20N4O3S/c1-3-5-13(21)17-12-8-6-11(7-9-12)15(22)18-16-20-19-14(24-16)10-23-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,18,20,22) |
InChI-Schlüssel |
ASHNAWNOJTVDFX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COCC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.